4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2044704-53-0
VCID: VC5992406
InChI: InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H,(H,12,13)
SMILES: C1=CN2C(=CC(=N2)C(=O)O)C(=C1)Cl
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59

4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

CAS No.: 2044704-53-0

Cat. No.: VC5992406

Molecular Formula: C8H5ClN2O2

Molecular Weight: 196.59

* For research use only. Not for human or veterinary use.

4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid - 2044704-53-0

Specification

CAS No. 2044704-53-0
Molecular Formula C8H5ClN2O2
Molecular Weight 196.59
IUPAC Name 4-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H,(H,12,13)
Standard InChI Key DNDOADBFVQQSPT-UHFFFAOYSA-N
SMILES C1=CN2C(=CC(=N2)C(=O)O)C(=C1)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising pyrazolo[1,5-a]pyrazine, where position 4 is substituted with chlorine and position 2 bears a carboxylic acid group (Figure 1). The IUPAC name, 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid, reflects this substitution pattern .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2090917-51-2
Molecular FormulaC₇H₄ClN₃O₂
Molecular Weight197.58 g/mol
SMILESC1=CN2C(=CC(=N2)C(=O)O)C(=N1)Cl
LogP0.86 (estimated)
Storage Conditions2–8°C, sealed, dry environment

The planar structure of the pyrazine ring facilitates π-π stacking interactions, while the chlorine atom and carboxylic acid group introduce polarity and hydrogen-bonding capacity .

Synthetic Methodologies

Oxidative Coupling Strategies

The synthesis of pyrazolo[1,5-a]pyrazine derivatives often employs oxidative cross-dehydrogenative coupling (CDC) reactions. A seminal study by El-Sayed et al. (2019) demonstrated that reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds under oxygen atmospheres yield analogous pyrazolo[1,5-a]pyridines . Although this work focused on pyridine derivatives, the methodology is adaptable to pyrazine systems.

Table 2: Optimized Reaction Conditions for Pyrazoloheterocycles

ParameterOptimal ValueYieldSource
CatalystPd(OAc)₂ (10 mol%)72–94%
SolventEthanol with 6 equiv acetic acid74–94%
AtmosphereO₂ (1 atm)94%
Temperature130°C18 h

For 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid, chlorination likely occurs via electrophilic substitution or through the use of chlorinated precursors during cyclization .

Physicochemical Properties

Stability and Solubility

The compound’s stability is contingent on storage at 2–8°C in anhydrous conditions . Its estimated logP of 0.86 suggests moderate lipophilicity, while the carboxylic acid group enhances aqueous solubility at physiological pH .

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step routes requiring stringent oxygen atmospheres .

  • Cellular Permeability: The polar carboxylic acid may hinder membrane penetration, necessitating prodrug strategies .
    Future research should prioritize:

  • Scalable synthesis protocols.

  • In vitro profiling against kinase targets.

  • Structural modifications to improve bioavailability.

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